molecular formula C11H15Cl2N B13608126 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine

Cat. No.: B13608126
M. Wt: 232.15 g/mol
InChI Key: MWLBJQMDLQGFKK-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with similar structural features.

    3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine, also known as a substituted phenyl amine, has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This compound's structure, characterized by a dichlorophenyl group and a branched alkyl amine, suggests possible biological activities that may affect various physiological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The dichlorophenyl moiety enhances binding affinity to certain proteins, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as neurotransmitter modulation and receptor activation or inhibition.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties:

  • Dopamine Receptor Interaction : Studies have shown that compounds with similar structures can selectively bind to dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and reward pathways. For instance, modifications in the amine structure influence binding affinities significantly .
  • Serotonin and Norepinephrine Reuptake Inhibition : Preliminary studies suggest that this compound may inhibit the reuptake of serotonin and norepinephrine, similar to other psychoactive substances. This action could lead to increased levels of these neurotransmitters in synaptic clefts, potentially affecting mood and anxiety levels.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Dopamine D3 Receptor Selectivity :
    • A study evaluated various aryl carboxamides for their binding affinity at D2 and D3 receptors. It was found that specific modifications could lead to over 1000-fold selectivity for D3 over D2 receptors .
    • Table 1 summarizes the binding affinities of selected compounds:
    CompoundD2R Binding Affinity (nM)D3R Binding Affinity (nM)Selectivity Ratio (D3/D2)
    8d3936.1>64
    8j4002.6>153
  • Neurotransmitter Modulation :
    • A comparative analysis indicated that structural modifications in similar compounds could significantly alter their ability to inhibit neurotransmitter reuptake mechanisms, suggesting a potential pathway for therapeutic applications .

Research Findings

Recent findings emphasize the importance of specific structural components in determining biological activity:

  • Chlorine Substituents : The presence of chlorine on the phenyl ring has been linked to enhanced chemical reactivity and biological activity. This modification appears to increase the compound's efficacy in interacting with neurotransmitter systems.
  • Amine Group Variability : Variations in the amine group can lead to significant differences in receptor binding profiles. For instance, replacing an amide group with a methyleneamine drastically reduced D3 receptor binding affinity .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-11(2,5-6-14)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,14H2,1-2H3

InChI Key

MWLBJQMDLQGFKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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